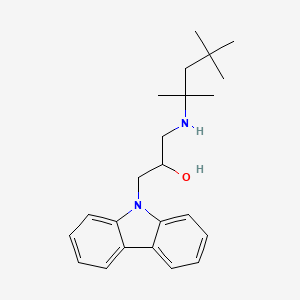
1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol, also known as GSK3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK3β), a key enzyme involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ, which has been implicated in the pathogenesis of these diseases. In Alzheimer's disease, the inhibition of 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ has been shown to reduce the accumulation of amyloid beta plaques, a hallmark of the disease. In bipolar disorder, the inhibition of 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ has been shown to stabilize mood and reduce symptoms. In cancer, the inhibition of 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ has been shown to inhibit tumor growth and induce apoptosis.
Wirkmechanismus
1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol inhibits 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates and disrupts the signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
The inhibition of 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ by 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol has been shown to have various biochemical and physiological effects. These include the reduction of amyloid beta plaques in Alzheimer's disease, the stabilization of mood in bipolar disorder, and the inhibition of tumor growth in cancer. Additionally, the inhibition of 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ has been shown to promote the survival of neurons and enhance the proliferation of stem cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol in lab experiments include its high potency and specificity for 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-olβ inhibition. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Zukünftige Richtungen
For research on 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol include the development of more stable and soluble analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its effects on other signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for therapeutic use.
Synthesemethoden
The synthesis of 1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol involves the reaction of 9H-carbazole-3-carbaldehyde with 2,4,4-trimethylpentan-2-amine in the presence of a reducing agent such as sodium borohydride. This method yields a high purity product with a yield of approximately 85%.
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-22(2,3)16-23(4,5)24-14-17(26)15-25-20-12-8-6-10-18(20)19-11-7-9-13-21(19)25/h6-13,17,24,26H,14-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGJYPPSBOQDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbazol-9-yl-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

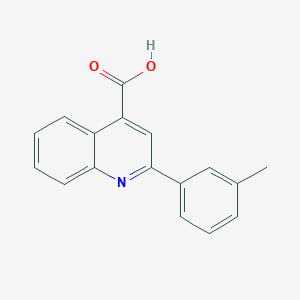

![N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2804820.png)
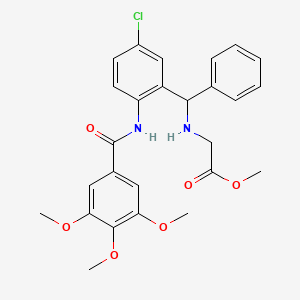
![N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2804824.png)
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid](/img/structure/B2804825.png)
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2804826.png)

![1-(Oxan-4-yl)-4-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2804830.png)
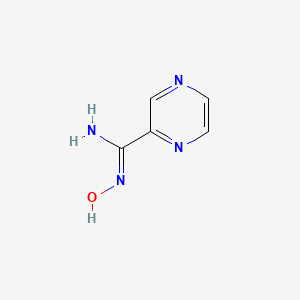

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2804835.png)
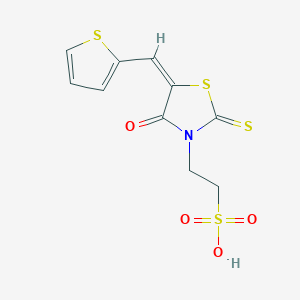
![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2804839.png)